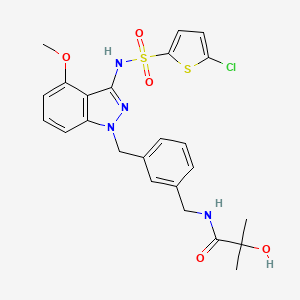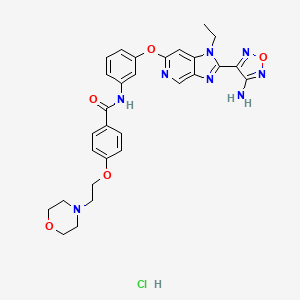
GSK730
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK730 is an inactive enantiomer of GSK729 (GLXC-09258), used as negative control.
Aplicaciones Científicas De Investigación
Gene Set Enrichment Analysis in Genomic Studies
GSK730 (also known as Glycogen Synthase Kinase 3) plays a significant role in gene expression profiling and genomic studies. Gene Set Enrichment Analysis (GSEA) is a method for interpreting genome-wide expression profiles where this compound's involvement is crucial. This analysis focuses on gene sets, groups of genes sharing common functions or regulations, allowing insights into various cancer-related datasets, such as leukemia and lung cancer (Subramanian et al., 2005).
Graph Signal Processing in Biological Data
Graph Signal Processing (GSP) is another field where this compound is applicable. GSP develops tools for processing data on irregular graph domains and has been utilized in processing and analyzing biological data, potentially involving this compound's signaling pathways (Ortega et al., 2017).
EEG Feature Extraction in Neurological Research
In neurological research, especially in P300-based lie detection, this compound's signaling pathways might be implicated. EEG feature extraction methods in this area utilize various features, possibly including those influenced by this compound activity (Abootalebi et al., 2009).
Chromatin Reprogramming in Glioblastoma
This compound influences chromatin reprogramming in glioblastoma, impacting pathways like angiogenesis and hypoxia in tumor microenvironments. This suggests its role in glioblastoma stem cell research and potential therapeutic targets (Dixit et al., 2022).
Genome Sequence Archiving
This compound might have indirect implications in genome sequence archiving, where large volumes of data, including those related to this compound signaling pathways, are stored and managed (Chen et al., 2021).
Good Scientific Practice in MEEG Research
In magneto- and electroencephalography research, good scientific practice standards, which might include studies involving this compound, are essential for producing high-quality work and sharing it efficiently (Niso et al., 2021).
Retinal Degeneration Research
Studies on retinal degeneration, like in Royal College of Surgeons rats, may involve this compound pathways, particularly in exploring mechanisms of glutamate-mediated excitotoxicity (Liu et al., 2013).
GSK3β Inhibition in Glioblastoma
Research on GSK3β, a form of this compound, shows its potential as a therapeutic target in neurological disorders, especially in glioblastoma. Novel inhibitors of GSK3β are studied for their effects on cell viability and proliferation (Rzepecka et al., 2022).
Alzheimer's Disease Research
In Alzheimer's disease research, this compound targeting radiotracers have been evaluated, demonstrating potential sex differences in GSK-3 density, which could inform diagnostics and therapeutics (Knight et al., 2021).
Molecular Cloning and Expression Studies
Molecular cloning and expression studies of this compound have been conducted, revealing two distinct gene products, GSK-3 alpha and GSK-3 beta. This research aids in understanding the enzyme's role in cellular signal transduction (Woodgett, 1990).
Cyber-Physical Infrastructure for Geoscience
This compound's role in data processing could be linked to the development of cyber-physical infrastructures like the Geospatial Sensor Web (GSW) for geoscience research, providing a platform for managing vast data including those related to this compound (Zhang et al., 2018).
Multitasking Kinase Research
This compound is recognized as a multitasking kinase, regulating numerous signaling pathways and cellular processes. This makes it a subject of interest in diverse fields of biological research (Doble & Woodgett, 2003).
Tumor Suppressor Regulation
This compound is involved in the regulation of tumor suppressors like pVHL. Research has shown that pVHL's phosphorylation by GSK3 plays a critical role in its function, indicating this compound's importance in cancer research (Hergovich et al., 2006).
Propiedades
Número CAS |
1260243-45-5 |
|---|---|
Fórmula molecular |
C16H16F3N3O2 |
Peso molecular |
339.32 |
Nombre IUPAC |
5(S)-(4-Ethyl-phenyl)-7(R)-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C16H16F3N3O2/c1-2-9-3-5-10(6-4-9)12-7-13(16(17,18)19)22-14(21-12)11(8-20-22)15(23)24/h3-6,8,12-13,21H,2,7H2,1H3,(H,23,24)/t12-,13+/m0/s1 |
Clave InChI |
PZUHMVXZBLEHFM-QWHCGFSZSA-N |
SMILES |
O=C(C1=C2N[C@H](C3=CC=C(CC)C=C3)C[C@H](C(F)(F)F)N2N=C1)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK730 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one](/img/structure/B607784.png)
![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)
![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)


![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)
![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)